molecular formula C8H11BFNO2 B14068890 (2-Fluoro-6-propylpyridin-3-yl)boronic acid

(2-Fluoro-6-propylpyridin-3-yl)boronic acid

Cat. No.: B14068890
M. Wt: 182.99 g/mol
InChI Key: XGFYXWSKBPZDHL-UHFFFAOYSA-N
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Description

(2-Fluoro-6-propylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both a fluorine atom and a propyl group on the pyridine ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-propylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out in the presence of a base such as potassium acetate and under mild conditions to ensure high yields and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput and minimal reaction times.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-6-propylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Methylpyridin-3-ylboronic acid

Comparison: (2-Fluoro-6-propylpyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a propyl group on the pyridine ring. This structural feature can influence its reactivity and selectivity in cross-coupling reactions compared to other boronic acids . For example, the fluorine atom can enhance the compound’s stability and electronic properties, while the propyl group can provide steric hindrance, affecting the reaction outcome .

Properties

Molecular Formula

C8H11BFNO2

Molecular Weight

182.99 g/mol

IUPAC Name

(2-fluoro-6-propylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H11BFNO2/c1-2-3-6-4-5-7(9(12)13)8(10)11-6/h4-5,12-13H,2-3H2,1H3

InChI Key

XGFYXWSKBPZDHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)CCC)F)(O)O

Origin of Product

United States

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